![molecular formula C12H16NO6P B12611455 N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid CAS No. 918793-97-2](/img/structure/B12611455.png)
N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[エトキシ(フェニル)ホスホリル]-L-アスパラギン酸は、そのユニークな化学構造と様々な分野における潜在的な用途により注目を集めている有機リン化合物です。この化合物は、エトキシ基とフェニル基に結合したホスホリル基と、L-アスパラギン酸部分を持ちます。リンとアミノ酸の両方の成分が存在することで、研究や産業用途に適した汎用性の高い分子となっています。
準備方法
合成経路と反応条件
N-[エトキシ(フェニル)ホスホリル]-L-アスパラギン酸の合成は、通常、エトキシ(フェニル)ホスホリルクロリドとL-アスパラギン酸を制御された条件下で反応させることから始まります。反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で、塩化水素副生成物を中和するためにトリエチルアミンなどの塩基の存在下で行われます。反応混合物は低温で撹拌され、目的の生成物の形成が確保されます。
工業的製造方法
N-[エトキシ(フェニル)ホスホリル]-L-アスパラギン酸の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。このプロセスは、高い収率と純度のために最適化され、多くの場合、反応条件を一定に保つために連続フロー反応器と自動システムが組み込まれます。結晶化やクロマトグラフィーなどの精製工程が、最終生成物を単離するために用いられます。
化学反応の分析
反応の種類
N-[エトキシ(フェニル)ホスホリル]-L-アスパラギン酸は、次のような様々な化学反応を起こす可能性があります。
酸化: ホスホリル基は酸化されてホスホン酸誘導体を形成します。
還元: 還元反応は、ホスホリル基をホスフィンオキシドに変換します。
置換: 適切な条件下では、エトキシ基を他のアルコキシ基またはアリールオキシ基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 塩基の存在下でアルキルハライドまたはアリールハライドなどの試薬を使用すると、置換反応を促進することができます。
生成される主な生成物
酸化: ホスホン酸誘導体。
還元: ホスフィンオキシド誘導体。
置換: 導入された置換基に応じて、様々なアルコキシまたはアリールオキシ誘導体。
科学的研究の応用
N-[エトキシ(フェニル)ホスホリル]-L-アスパラギン酸は、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、および配位化学における配位子として使用されます。
生物学: 酵素阻害における潜在的な役割や、ホスホリル転移反応の研究のためのプローブとして研究されています。
医学: 抗癌剤や酵素阻害剤など、潜在的な治療用途について調査されています。
産業: 新素材の開発や、様々な産業プロセスにおける添加剤として利用されています。
作用機序
N-[エトキシ(フェニル)ホスホリル]-L-アスパラギン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ホスホリル基は、活性部位残基と共有結合を形成することができ、酵素活性の阻害または調節につながります。エトキシ基とフェニル基は、化合物の結合親和性と特異性に寄与する可能性があります。
類似化合物の比較
類似化合物
ジフェニルホスフィン酸エチル: 構造は似ていますが、アミノ酸部分は含まれていません。
ホスホセリン: 別のアミノ酸であるセリンに結合したホスホリル基が含まれています。
ホスホチロシン: 芳香族アミノ酸であるチロシンに結合したホスホリル基が特徴です。
独自性
N-[エトキシ(フェニル)ホスホリル]-L-アスパラギン酸は、ホスホリル基とL-アスパラギン酸部分が組み合わさっていることで、反応性と生物学的関連性の両方を備えており、ユニークです。この二重の機能により、研究や産業における様々な用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl diphenylphosphinate: Similar in structure but lacks the amino acid moiety.
Phosphoserine: Contains a phosphoryl group attached to serine, another amino acid.
Phosphotyrosine: Features a phosphoryl group attached to tyrosine, an aromatic amino acid.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid is unique due to the combination of its phosphoryl group with an L-aspartic acid moiety, providing both reactivity and biological relevance. This dual functionality makes it a valuable compound for diverse applications in research and industry.
特性
CAS番号 |
918793-97-2 |
|---|---|
分子式 |
C12H16NO6P |
分子量 |
301.23 g/mol |
IUPAC名 |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]butanedioic acid |
InChI |
InChI=1S/C12H16NO6P/c1-2-19-20(18,9-6-4-3-5-7-9)13-10(12(16)17)8-11(14)15/h3-7,10H,2,8H2,1H3,(H,13,18)(H,14,15)(H,16,17)/t10-,20?/m0/s1 |
InChIキー |
HBBXBQCTRURPHE-SMNKDYLDSA-N |
異性体SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)

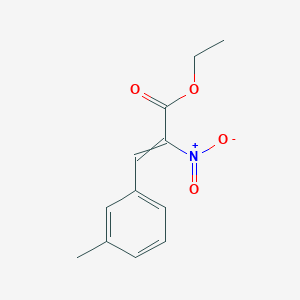
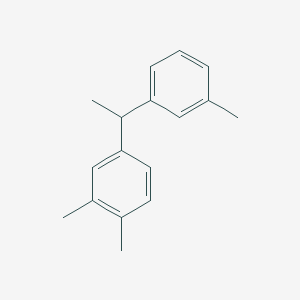
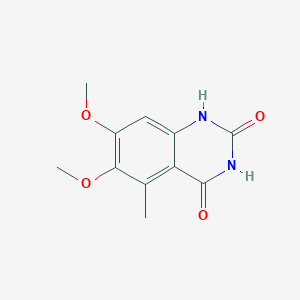
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

phosphanium bromide](/img/structure/B12611416.png)
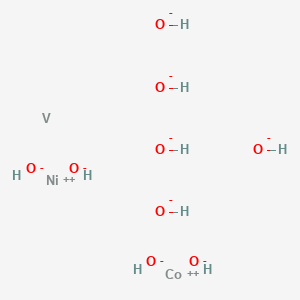
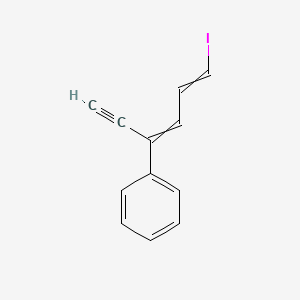
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)
